molecular formula C25H29N3O2S B2756169 N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887206-79-3

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2756169
CAS No.: 887206-79-3
M. Wt: 435.59
InChI Key: QANQVIWJUCBTRP-UHFFFAOYSA-N
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Description

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, a thiophene ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Derivative: Starting with piperazine, the methoxyphenyl group can be introduced through nucleophilic substitution reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as Suzuki or Stille coupling.

    Formation of the Benzamide Moiety: The final step often involves the formation of the amide bond between the piperazine derivative and benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could occur at the amide bond or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting neurological or psychiatric disorders.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts on a receptor, it might bind to the receptor site and modulate its activity. The piperazine ring is often involved in interactions with neurotransmitter receptors, suggesting potential effects on signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-phenylpropan-2-yl)benzamide
  • N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzamide

Uniqueness

The presence of the thiophene ring in N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide may confer unique electronic properties and biological activities compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-19(26-25(29)20-9-4-3-5-10-20)24(23-13-8-18-31-23)28-16-14-27(15-17-28)21-11-6-7-12-22(21)30-2/h3-13,18-19,24H,14-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQVIWJUCBTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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